An In-depth Technical Guide to 6-Hydroxyadamantan-2-one: Synthesis, Properties, and Applications
An In-depth Technical Guide to 6-Hydroxyadamantan-2-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-Hydroxyadamantan-2-one, a functionalized diamondoid of significant interest in medicinal chemistry and materials science. While direct literature on this specific isomer is sparse, this document synthesizes information from closely related analogues and established adamantane chemistry to present its core characteristics, a plausible synthetic pathway, and its potential applications.
Core Molecular Attributes
6-Hydroxyadamantan-2-one is a disubstituted derivative of adamantane, a rigid, tricyclic hydrocarbon with a cage-like structure reminiscent of a diamond lattice. The introduction of both a hydroxyl (-OH) and a carbonyl (C=O) group at the C-6 and C-2 positions, respectively, imparts polarity and multiple reactive sites to the otherwise nonpolar and relatively inert adamantane core.
Molecular Formula and Weight
Based on its structure, the molecular formula of 6-Hydroxyadamantan-2-one is determined to be C₁₀H₁₄O₂. This is isomeric with other hydroxyadamantanones, such as the more commonly cited 5-Hydroxyadamantan-2-one. The corresponding molecular weight is 166.22 g/mol .
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
Plausible Synthetic Trajectory
Experimental Protocol: Proposed Synthesis of 6-Hydroxyadamantan-2-one
Step 1: Starting Material - Adamantane-2,6-dione
The synthesis commences with adamantane-2,6-dione (C₁₀H₁₂O₂), a diketone derivative of adamantane.[1]
Step 2: Selective Monoreduction
The key transformation is the selective reduction of one of the two ketone functionalities to a hydroxyl group. This can be achieved using a mild reducing agent, such as sodium borohydride (NaBH₄), in a suitable solvent like methanol or ethanol at controlled temperatures. The stoichiometry of the reducing agent is critical to favor monoreduction over the formation of adamantane-2,6-diol.
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Reaction: Adamantane-2,6-dione + NaBH₄ (controlled stoichiometry) → 6-Hydroxyadamantan-2-one
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Procedure:
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Dissolve adamantane-2,6-dione in methanol and cool the solution in an ice bath.
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Slowly add a solution of sodium borohydride in methanol dropwise while maintaining the temperature at 0-5 °C.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of dilute hydrochloric acid.
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Extract the product with an organic solvent such as ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Diagram of Proposed Synthetic Pathway
Caption: Proposed synthesis of 6-Hydroxyadamantan-2-one.
Spectroscopic Characterization (Anticipated)
While experimental spectra for 6-Hydroxyadamantan-2-one are not publicly available, its key spectroscopic features can be predicted based on its functional groups and the known spectral data of similar adamantane derivatives like adamantanone and 5-hydroxyadamantan-2-one.[2]
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¹H NMR: The proton nuclear magnetic resonance spectrum is expected to be complex due to the rigid, non-aromatic ring system. Signals corresponding to the protons on the carbon bearing the hydroxyl group would likely appear as a broad singlet or multiplet in the 3.5-4.5 ppm range. The remaining adamantyl protons would resonate in the upfield region, typically between 1.5 and 2.8 ppm.
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¹³C NMR: The carbon spectrum would show distinct signals for the carbonyl carbon (around 215-220 ppm) and the carbon attached to the hydroxyl group (around 65-75 ppm). The remaining eight carbon atoms of the adamantane cage would appear in the 25-50 ppm region.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, sharp absorption band for the carbonyl group (C=O) stretch, typically around 1700-1725 cm⁻¹. A broad absorption band corresponding to the hydroxyl group (O-H) stretch would also be present in the region of 3200-3600 cm⁻¹.
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Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 166. Subsequent fragmentation would involve the loss of water (M-18) and other characteristic adamantane cage fragments.
Potential Applications in Research and Drug Development
The adamantane scaffold is a well-established pharmacophore in medicinal chemistry, valued for its lipophilicity, metabolic stability, and ability to serve as a rigid anchor for pharmacologically active groups.[3] The introduction of hydroxyl and ketone functionalities in 6-Hydroxyadamantan-2-one opens up numerous possibilities for its application as a versatile building block.
Intermediate for Novel Therapeutics
The presence of two distinct functional groups allows for sequential and selective chemical modifications. The hydroxyl group can be a site for esterification, etherification, or oxidation, while the ketone can undergo reactions such as reductive amination, Wittig reactions, and aldol condensations. This dual reactivity makes 6-Hydroxyadamantan-2-one a valuable intermediate for the synthesis of more complex adamantane derivatives with potential therapeutic activities, including antiviral, anticancer, and neuroprotective agents.[3]
The enzymatic reduction of a related compound, 2-(6-oxo-2-phenyladamantan-2-yl)acetic acid, to its corresponding 6-hydroxy derivative has been explored for the synthesis of 11-β-hydroxysteroid dehydrogenase inhibitors, highlighting the importance of the 6-hydroxyadamantane scaffold in drug discovery.
Building Block in Materials Science
The rigid adamantane core is known to impart desirable properties such as thermal stability and mechanical strength to polymers. The reactive handles on 6-Hydroxyadamantan-2-one allow for its incorporation into polymer backbones or as pendant groups, potentially leading to the development of novel high-performance materials.
Diagram of Potential Derivatization Pathways
Caption: Potential derivatization of 6-Hydroxyadamantan-2-one.
Safety and Handling
Specific toxicity data for 6-Hydroxyadamantan-2-one is not available. However, based on related compounds, it should be handled with standard laboratory precautions. Adamantanone, for example, is classified as toxic if swallowed and can cause skin and eye irritation.[4] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
6-Hydroxyadamantan-2-one represents a promising yet underexplored functionalized diamondoid. Its unique combination of a rigid scaffold with reactive hydroxyl and ketone moieties makes it a valuable target for synthetic chemists and a potential cornerstone for the development of novel therapeutics and advanced materials. The proposed synthetic route offers a practical approach to accessing this compound, paving the way for further investigation into its chemical and biological properties. As the field of adamantane chemistry continues to expand, the full potential of 6-Hydroxyadamantan-2-one is yet to be unlocked.
References
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Wu, J., Leas, D. A., Dong, Y., Wang, X., Ezell, E. L., Stack, D. E., & Vennerstrom, J. L. (2018). Synthesis of 2-Azaadamantan-6-one: A Missing Isomer. ACS Omega, 3(9), 11844–11851. [Link]
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de Meijere, A., Kozhushkov, S. I., & Khlebnikov, A. F. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7678. [Link]
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Skomorokhov, M. Y., Leonova, M. V., Shiryaev, A. K., & Klimochkin, Y. N. (2003). Reaction of Adamantan-2-one with Acetonitrile in Basic Media. Russian Journal of Organic Chemistry, 39(9), 1360–1361. [Link]
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Bagrii, E. I., & Karaulova, E. N. (2008). Oxidative functionalization of adamantanes (review). Russian Journal of General Chemistry, 78(8), 1635–1655. [Link]
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